molecular formula C₂₃H₂₇Cl₂N₃O₂ B000633 Aripiprazole CAS No. 129722-12-9

Aripiprazole

Cat. No. B000633
M. Wt: 448.4 g/mol
InChI Key: CEUORZQYGODEFX-UHFFFAOYSA-N
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Patent
US06995264B2

Procedure details

In 600 ml of water was dissolved 36.0 g of potassium carbonate, to which were added 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride. The mixture was heated with stirring at 90 to 95° C. for about 4 hours. Then, the reaction mixture was cooled to about 40° C., and the deposited crystals were collected by filtration. The crystals thus obtained were washed with 240 ml of water and dissolved in 900 ml of ethyl acetate, and an azeotropic mixture of water/ethyl acetate (about 300 ml) was distilled out under reflux. The remaining solution was cooled to 0 to 5° C., and the deposited crystals were collected by filtration. The crystals thus obtained were washed with 120 ml of ethyl acetate and dried under a reduced pressure of 50 Torr, at 50 to 60° C. for 3 hours to obtain 98.4 g of aripiprazole (yield 92.8%, purity 99%). mp. 140° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
92.8%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][C:19](=[O:23])[NH:20]2)=[CH:15][CH:14]=1.Cl.[Cl:25][C:26]1[C:31]([Cl:32])=[CH:30][CH:29]=[CH:28][C:27]=1[N:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1>O>[CH:29]1[CH:28]=[C:27]([N:33]2[CH2:38][CH2:37][N:36]([CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]3[CH:14]=[CH:15][C:16]4[CH2:17][CH2:18][C:19](=[O:23])[NH:20][C:21]=4[CH:22]=3)[CH2:35][CH2:34]2)[C:26]([Cl:25])=[C:31]([Cl:32])[CH:30]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClCCCCOC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
69.6 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 90 to 95° C. for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to about 40° C.
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
were washed with 240 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 900 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
an azeotropic mixture of water/ethyl acetate (about 300 ml)
DISTILLATION
Type
DISTILLATION
Details
was distilled out
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The remaining solution was cooled to 0 to 5° C.
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
were washed with 120 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure of 50 Torr, at 50 to 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
Measurements
Type Value Analysis
AMOUNT: MASS 98.4 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.